N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
Description
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, nitro groups, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dinitrophenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-12(23)20(2)16-10-14(21(24)25)11-17(22(26)27)15(16)7-5-13-6-8-18(28-3)19(9-13)29-4/h5-11H,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHBWDNZVFRRK-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Chalcone Intermediate: The reaction of 3,4-dimethoxybenzaldehyde with an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide in ethanol yields the chalcone intermediate.
Nitration: The chalcone intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the aromatic ring.
Acetamide Formation: The nitrated chalcone is then reacted with N-methylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and aromatic rings allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-ethylacetamide
- **N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-propylacetamide
- **N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-butylacetamide
Uniqueness
N-{2-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
